molecular formula C22H26N2O4S B2828682 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one CAS No. 896364-15-1

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one

Cat. No.: B2828682
CAS No.: 896364-15-1
M. Wt: 414.52
InChI Key: GOAQNWOZDYRUTL-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Scientific Research Applications

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenylpropanoyl Group: This step often involves acylation reactions using reagents like phenylpropanoyl chloride.

    Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one: Unique due to its spirocyclic structure and combination of functional groups.

    Phenylpropanoyl Derivatives: Compounds with similar acyl groups but different core structures.

    Phenylsulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

The uniqueness of 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]-3-phenylpropan-1-one lies in its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c25-21(12-11-19-7-3-1-4-8-19)23-15-13-22(14-16-23)24(17-18-28-22)29(26,27)20-9-5-2-6-10-20/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAQNWOZDYRUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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